molecular formula C19H29NO2 B5760766 4-(3,5-di-tert-butylbenzoyl)morpholine

4-(3,5-di-tert-butylbenzoyl)morpholine

Cat. No. B5760766
M. Wt: 303.4 g/mol
InChI Key: CNZHIKILLSYUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-di-tert-butylbenzoyl)morpholine, also known as IRGACURE 369, is a photoinitiator that is commonly used in the field of polymer chemistry. It is a highly efficient initiator that can be activated by UV light to initiate polymerization reactions. In recent years, this compound has gained significant attention due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(3,5-di-tert-butylbenzoyl)morpholine involves the absorption of UV light to generate free radicals, which then initiate polymerization reactions. Upon exposure to UV light, the compound undergoes a photochemical reaction to form a highly reactive intermediate, which then reacts with monomers to initiate polymerization.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(3,5-di-tert-butylbenzoyl)morpholine. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,5-di-tert-butylbenzoyl)morpholine as a photoinitiator is its high efficiency, which allows for rapid polymerization reactions. Additionally, it is relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of this compound is its sensitivity to oxygen, which can inhibit its ability to initiate polymerization reactions.

Future Directions

There are several future directions for research on 4-(3,5-di-tert-butylbenzoyl)morpholine. One area of interest is the development of new photoinitiators with improved properties, such as enhanced stability and higher efficiency. Additionally, further studies are needed to investigate the potential applications of this compound in drug delivery systems and other fields. Finally, there is a need for more research on the biochemical and physiological effects of this compound to ensure its safety for use in various applications.

Synthesis Methods

The synthesis of 4-(3,5-di-tert-butylbenzoyl)morpholine involves the reaction of 3,5-di-tert-butylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

4-(3,5-di-tert-butylbenzoyl)morpholine has been extensively studied for its potential applications in various fields such as dentistry, medicine, and materials science. In dentistry, this compound has been used as a photoinitiator in dental composites to improve their mechanical properties and reduce shrinkage. In medicine, it has been investigated as a potential drug delivery system due to its ability to release drugs upon exposure to UV light. In materials science, it has been used as a photoinitiator in the synthesis of various polymers and coatings.

properties

IUPAC Name

(3,5-ditert-butylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-18(2,3)15-11-14(12-16(13-15)19(4,5)6)17(21)20-7-9-22-10-8-20/h11-13H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZHIKILLSYUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCOCC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Di-tert-butylphenyl)(morpholin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.